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molecular formula C23H22BrF2O2P B8464675 (4-Carboxy-4,4-difluorobutyl)(triphenyl)phosphanium bromide CAS No. 61427-25-6

(4-Carboxy-4,4-difluorobutyl)(triphenyl)phosphanium bromide

Cat. No. B8464675
M. Wt: 479.3 g/mol
InChI Key: HVLBSBHEZFEBMV-UHFFFAOYSA-N
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Patent
US04663336

Procedure details

Acetonitrile (23 ml) was added to a mixture of triphenylphosphine (6.7 g, 25.7 mmole) and Part (6) compound (4.6 g, 21.2 mmole). The solution was heated at gentle reflux under magnetic stirring for 30 hours. Toluene (46 ml) was then added and the reaction was brought to reflux for a brief period. The reaction was allowed to cool to 5° C. and kept overnight. The resulting white precipitates were collected, washed with cold acetonitrile/toluene (1/2), and dried in a heated vacuum oven (60° C.~5 mmHg) to give the title bromide (9.8 g, 20.4 mmole, 96.5%) as white solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
96.5%

Identifiers

REACTION_CXSMILES
C(#N)C.[C:4]1([P:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br:23][CH2:24][CH:25]=[CH:26][C:27]([F:32])([F:31])[C:28]([OH:30])=[O:29]>C1(C)C=CC=CC=1>[Br-:23].[C:28]([C:27]([F:32])([F:31])[CH2:26][CH2:25][CH2:24][P+:10]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([OH:30])=[O:29] |f:4.5|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
6.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CC(C(=O)O)(F)F
Name
compound
Quantity
4.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
46 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under magnetic stirring for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a brief period
WAIT
Type
WAIT
Details
kept overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting white precipitates
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with cold acetonitrile/toluene (1/2)
CUSTOM
Type
CUSTOM
Details
dried in a heated vacuum oven (60° C.~5 mmHg)

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
[Br-].C(=O)(O)C(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.4 mmol
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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